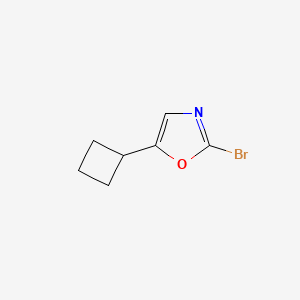
N-(4-クロロ-3-(1,1-ジオキシドイソチアゾリジン-2-イル)フェニル)シクロプロパンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide moiety linked to a chlorinated phenyl ring, which is further substituted with a dioxidoisothiazolidine group
科学的研究の応用
-
Medicinal Chemistry: : It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets in novel ways.
-
Biological Research: : The compound can be used to study the effects of isothiazolidine derivatives on cellular processes, including their potential as enzyme inhibitors or modulators of signaling pathways.
-
Materials Science: : Its unique chemical structure could be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps:
-
Formation of the Isothiazolidine Ring: : The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent. This step requires careful control of temperature and pH to ensure the correct formation of the dioxidoisothiazolidine structure.
-
Chlorination of the Phenyl Ring: : The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position.
-
Coupling Reaction: : The chlorinated phenyl ring is then coupled with the isothiazolidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.
-
Cyclopropanecarboxamide Formation: : Finally, the intermediate is reacted with cyclopropanecarboxylic acid or its derivatives under amide formation conditions, typically using a dehydrating agent like carbodiimide or a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, which can be further oxidized to sulfone derivatives.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the isothiazolidine ring, converting it to a thiazolidine or other reduced forms.
-
Substitution: : The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the isothiazolidine ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The exact mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its various functional groups. The isothiazolidine ring, in particular, might form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Features a benzamide group, offering different steric and electronic properties.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which introduces strain and potentially enhances reactivity compared to its acetamide or benzamide analogs. This structural feature could lead to distinct biological activities and applications.
特性
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-11-5-4-10(15-13(17)9-2-3-9)8-12(11)16-6-1-7-20(16,18)19/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKSSWRSBZDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2472663.png)



![1-(5-chloro-2-methylphenyl)-5-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2472673.png)


![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide](/img/structure/B2472678.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2472679.png)



![3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2472684.png)
